molecular formula C18H19BrCl2N2O2S B7456592 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No. B7456592
M. Wt: 478.2 g/mol
InChI Key: VCTSQKJTWNBYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as BDP, is a chemical compound that has been widely studied for its potential therapeutic applications. BDP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of BDP is not fully understood, but it is thought to act as a serotonin and dopamine receptor antagonist. BDP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. Additionally, BDP has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Biochemical and Physiological Effects:
BDP has been found to have a range of biochemical and physiological effects. In animal models, BDP has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. BDP has also been found to reduce the release of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, BDP has been shown to modulate the activity of the HPA axis, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using BDP in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, BDP has been found to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using BDP in lab experiments is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are several future directions for research on BDP. One area of interest is investigating its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications in humans. Finally, it may be of interest to investigate the potential use of BDP in combination with other compounds for the treatment of psychiatric and inflammatory diseases.

Synthesis Methods

The synthesis of BDP involves the reaction of 2,5-dimethyl-4-bromobenzenesulfonyl chloride with 2,5-dichlorophenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography or recrystallization.

Scientific Research Applications

BDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. BDP has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats. Additionally, BDP has been shown to have anti-inflammatory properties, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrCl2N2O2S/c1-12-10-18(13(2)9-15(12)19)26(24,25)23-7-5-22(6-8-23)17-11-14(20)3-4-16(17)21/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTSQKJTWNBYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrCl2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

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